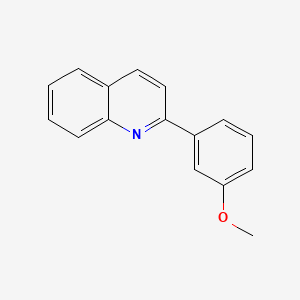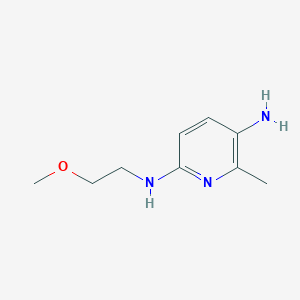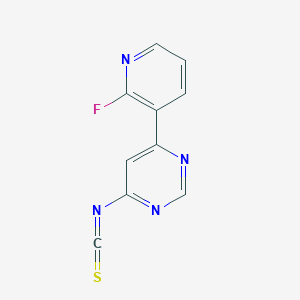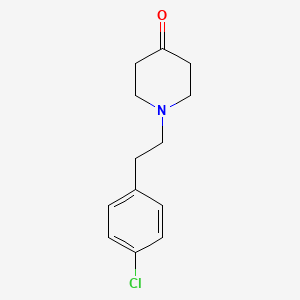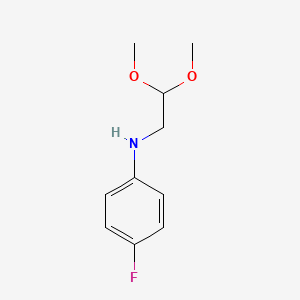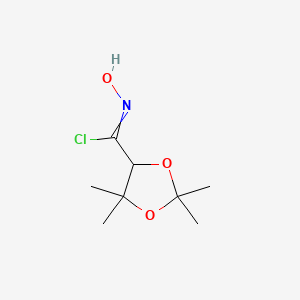![molecular formula C20H28Cl2N2O5 B8539736 (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate](/img/structure/B8539736.png)
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a tert-butoxycarbonyl (BOC) protecting group, and a dichlorobenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate typically involves multiple steps:
Protection of Amines: The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a substitution reaction, typically using 3,5-dichlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Deprotection: The BOC protecting group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Bases like sodium hydroxide, DMAP.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amine, while substitution reactions could introduce different functional groups.
Wissenschaftliche Forschungsanwendungen
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Wirkmechanismus
The mechanism of action of (3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The BOC group can be removed to reveal the active amine, which can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorobenzylamine: Similar structure but lacks the morpholine ring and BOC group.
Morpholine-4-carboxylate Derivatives: Compounds with similar morpholine ring structures but different substituents.
BOC-Protected Amines: Compounds with the BOC protecting group but different core structures.
Uniqueness
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate is unique due to the combination of its dichlorobenzyl, morpholine, and BOC-protected amine functionalities.
Eigenschaften
Molekularformel |
C20H28Cl2N2O5 |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C20H28Cl2N2O5/c1-20(2,3)29-18(25)23(4)6-5-17-12-24(7-8-27-17)19(26)28-13-14-9-15(21)11-16(22)10-14/h9-11,17H,5-8,12-13H2,1-4H3 |
InChI-Schlüssel |
YTUGEVNBPAIHMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCC1CN(CCO1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
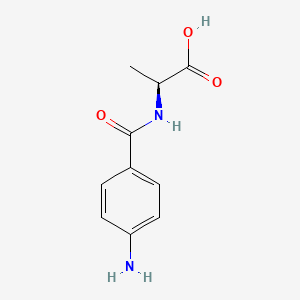
![Tert-butyl 4-[(4-nitrophenyl)sulfanyl]piperidine-1-carboxylate](/img/structure/B8539660.png)
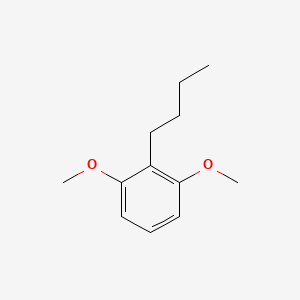
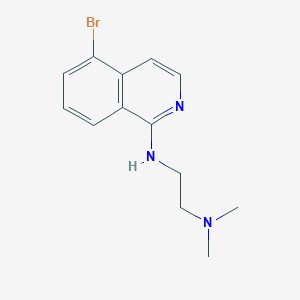
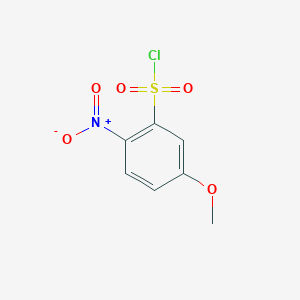
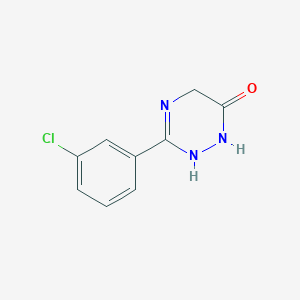
![(3R)-1-[(4-chlorophenyl)sulfonyl]-3-methylpiperazine](/img/structure/B8539715.png)

